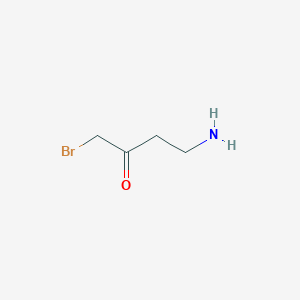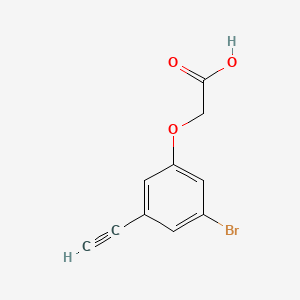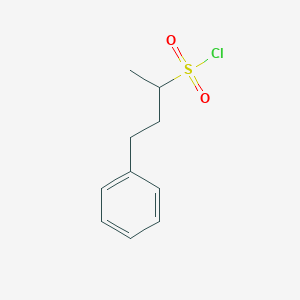
4-Phenylbutane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutane-2-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutane-2-sulfonyl chloride typically involves the sulfonation of 4-phenylbutane. One common method is the reaction of 4-phenylbutane with chlorosulfonic acid, which introduces the sulfonyl chloride group to the butane chain . The reaction is usually carried out under controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Phenylbutane-2-sulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenylbutane-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Benzene Sulfonyl Chloride: Similar in structure but lacks the butane chain.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the butane chain.
Methanesulfonyl Chloride: Contains a methane group instead of the phenylbutane structure.
Uniqueness: 4-Phenylbutane-2-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the stability and properties imparted by the phenylbutane chain. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H13ClO2S |
|---|---|
Peso molecular |
232.73 g/mol |
Nombre IUPAC |
4-phenylbutane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-9(14(11,12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
DUJXPZRWOQLRRD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
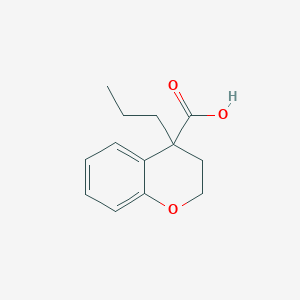
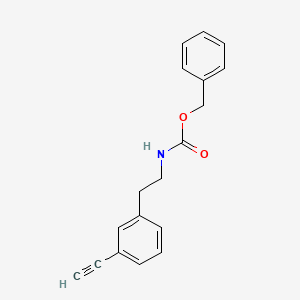
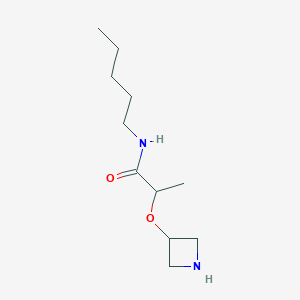
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
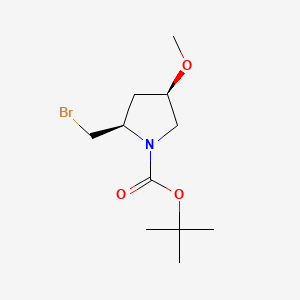
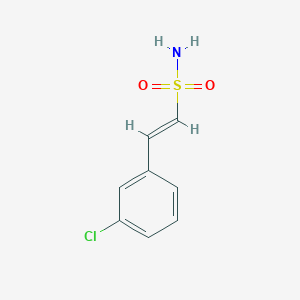
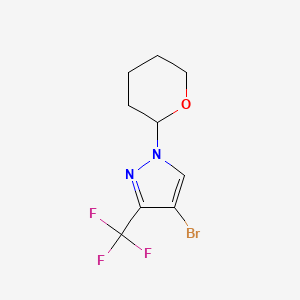
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
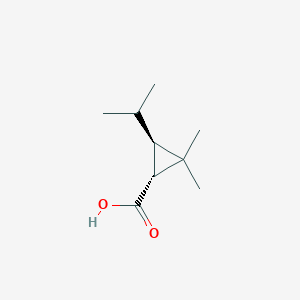
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)

